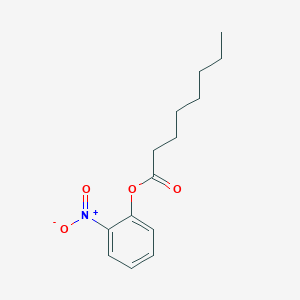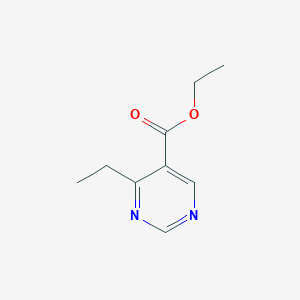
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPBM belongs to the class of benzoxazolone derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is primarily based on its ability to interact with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- acts as a potent antagonist of dopamine D2 receptors, which are known to be overactive in patients with schizophrenia. By blocking the activity of these receptors, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can help reduce the symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also exhibits significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which can further enhance its therapeutic effects.
Effets Biochimiques Et Physiologiques
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Studies have demonstrated that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can increase the release of dopamine and serotonin in the brain, which can help improve mood and reduce symptoms of depression and anxiety. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which can further enhance its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is relatively easy to synthesize and can be obtained in large quantities, making it a useful tool for studying the mechanisms of action of antipsychotic drugs. However, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also has certain limitations, including its potential toxicity and the lack of data on its long-term effects on the brain.
Orientations Futures
There are several future directions for research on 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, including the development of novel antipsychotic drugs based on its structure and mechanism of action. Moreover, further studies are needed to investigate the long-term effects of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- on the brain and its potential for the treatment of other psychiatric disorders, such as bipolar disorder and major depression. Additionally, the use of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- as a tool for studying the mechanisms of action of antipsychotic drugs could lead to the development of more effective and safer treatments for schizophrenia and other psychotic disorders.
Méthodes De Synthèse
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can be synthesized through a multi-step process involving the reaction of 6-aminobenzoxazolone with benzoyl chloride, followed by the condensation of the resulting product with 4-phenylpiperidine and formaldehyde. The final product is obtained through purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel antipsychotic agents. Several studies have shown that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- exhibits potent dopamine D2 receptor antagonism, which is a key mechanism of action for antipsychotic drugs. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to possess significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of schizophrenia.
Propriétés
Numéro CAS |
104837-20-9 |
|---|---|
Nom du produit |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Formule moléculaire |
C26H24N2O3 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
6-benzoyl-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H24N2O3/c29-25(21-9-5-2-6-10-21)22-11-12-23-24(17-22)31-26(30)28(23)18-27-15-13-20(14-16-27)19-7-3-1-4-8-19/h1-12,17,20H,13-16,18H2 |
Clé InChI |
UITMRROVDZOFKO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
Autres numéros CAS |
104837-20-9 |
Synonymes |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



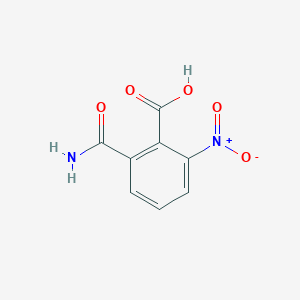


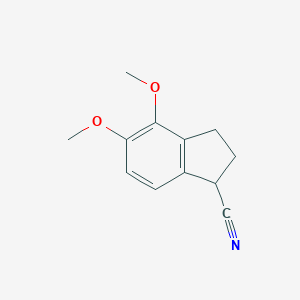
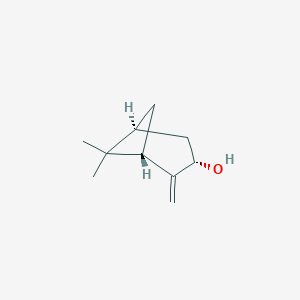

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

